molecular formula C19H18N4O3 B7498588 Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate

Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate

Cat. No. B7498588
M. Wt: 350.4 g/mol
InChI Key: OXJZKKGUZYUPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate, also known as MPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPB is a member of the pyrazole family of compounds and has been shown to have significant effects on various biological processes.

Mechanism of Action

Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate exerts its effects by inhibiting the activity of the enzyme, dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that is involved in the degradation of incretin hormones, which regulate glucose homeostasis. By inhibiting DPP-IV, Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate increases the levels of incretin hormones, leading to improved glucose regulation. Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has also been shown to have anti-inflammatory effects, which may be mediated by its effects on DPP-IV.
Biochemical and Physiological Effects:
Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been shown to have significant effects on glucose regulation, inflammation, and cell proliferation. In preclinical studies, Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been shown to improve glucose tolerance and reduce insulin resistance. Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has also been shown to have anti-inflammatory effects, which may be mediated by its effects on DPP-IV. Additionally, Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been shown to inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been extensively studied in vitro and in vivo, and has shown promising results in preclinical studies. However, there are also limitations to using Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate in lab experiments. Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the effects of Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate may be specific to certain cell types or disease models, and may not be generalizable to other systems.

Future Directions

There are several future directions for research on Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate. First, clinical trials are needed to determine the safety and efficacy of Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate in humans. Second, the effects of Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate on other biological processes, such as apoptosis and angiogenesis, should be investigated. Third, the potential for Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate to be used in combination with other therapies, such as chemotherapy or radiation, should be explored. Finally, the development of more potent and selective inhibitors of DPP-IV may lead to the development of more effective therapies for diabetes and other diseases.

Synthesis Methods

The synthesis of Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate involves several steps, starting with the reaction of 5-methyl-1-pyridin-2-ylhydrazine with ethyl 4-chlorobenzoate to form the intermediate product. The intermediate is then reacted with 4-pyrazolecarboxylic acid to form the final product, Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate. The synthesis method has been optimized to yield high purity and high yield of Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate.

Scientific Research Applications

Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on various biological processes, including inflammation, cell proliferation, and apoptosis. Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been studied in vitro and in vivo, and has shown promising results in preclinical studies.

properties

IUPAC Name

ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)14-7-9-15(10-8-14)22-18(24)16-12-21-23(13(16)2)17-6-4-5-11-20-17/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJZKKGUZYUPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.